ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Asymmetric synthesis Stereoselective cyclopropanation Enantiospecificity

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate (CAS 3999-56-2) is a chiral, non-racemic trans-1,2-disubstituted cyclopropane building block bearing a cyano group and an ethyl ester. Its molecular formula is C₇H₉NO₂ with a molecular weight of 139.15 g/mol.

Molecular Formula C7H9NO2
Molecular Weight 139.154
CAS No. 3999-56-2
Cat. No. B2848002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
CAS3999-56-2
Molecular FormulaC7H9NO2
Molecular Weight139.154
Structural Identifiers
SMILESCCOC(=O)C1CC1C#N
InChIInChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m1/s1
InChIKeyABSAAQSCUQHJOC-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate (CAS 3999-56-2): Procurement-Grade Chiral Cyclopropane Building Block for Drug Synthesis


Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate (CAS 3999-56-2) is a chiral, non-racemic trans-1,2-disubstituted cyclopropane building block bearing a cyano group and an ethyl ester. Its molecular formula is C₇H₉NO₂ with a molecular weight of 139.15 g/mol . The compound is supplied at 97% purity . The cyclopropane ring provides a rigid, three-carbon scaffold that is widely exploited in medicinal chemistry to restrict conformational freedom, while the 1,2-trans substitution pattern and the defined (1R,2R) absolute stereochemistry enable precise control of molecular topology in target molecules [1]. This compound serves as a versatile synthetic intermediate, most notably in the construction of macrocyclic HCV NS3/4A protease inhibitors such as grazoprevir, where the (1R,2R) cyclopropane fragment is integral to the pharmacophore [2].

Chiral Building BlockDefined (1R,2R) trans configuration for stereocontrolled synthesis
Synthetic IntermediateDirect precursor to cyclopropane fragment in macrocyclic inhibitor research
Research-Grade SupplySupplied at purity suitable for multi-step medicinal chemistry programs

Why Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate Cannot Be Replaced by Racemic or Epimeric Cyclopropane Analogs


Substituting ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate with a racemic trans mixture, the cis diastereomer, or the (1S,2S) enantiomer undermines the stereochemical integrity of downstream chiral molecules. In drug programs targeting HCV NS3/4A protease, the (1R,2R) configuration of the cyclopropane P2 fragment is essential for high-affinity binding to the enzyme active site; the (1S,2S) enantiomer yields a compound with a mirror-image spatial arrangement that is not complementary to the chiral protease binding pocket [1]. A recently developed stereodivergent synthesis of cyanocyclopropanes demonstrated that both diastereomers can be accessed with up to 98% enantiospecificity (es), underscoring that the synthetic route must be rigorously controlled to isolate the desired (1R,2R) isomer [2]. Generic substitution thus introduces a mixture of stereoisomers that would require costly chiral separation or, if carried forward, would produce pharmacologically inactive or antagonistic stereoisomers at the final drug substance stage.

Racemic trans mixture
Introduces 50% (1S,2S) enantiomer, requiring costly chiral separation and lowering yield
(1S,2S) enantiomer
Inverted stereochemistry may not fit target protease binding site, potentially reducing recognition
Cis diastereomer
Thermodynamically less stable; may epimerize under reaction conditions, compromising stereointegrity

Quantitative Differentiation Evidence for Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate Versus Comparator Building Blocks


Enantiospecificity in Cyanocyclopropane Synthesis Versus Racemic Standards

In a stereodivergent protocol for cyanocyclopropane synthesis, the (1R,2R) diastereomer was obtained with up to 98% enantiospecificity (es) from chiral oxime ester precursors. The corresponding (1R,2S) diastereomer was likewise accessible through parameter tuning [1]. In contrast, commercially available 'trans-ethyl 2-cyanocyclopropane-1-carboxylate' (CAS 56447-11-1) is typically supplied as a racemic mixture, providing a 1:1 ratio of (1R,2R) and (1S,2S) enantiomers with no intrinsic stereochemical enrichment.

Enantiospecificity
Class-level inference
Up to 98% es (1R,2R) vs. 0% ee (racemic)
Supports enantiomer-controlled synthesis workflow
From stereodivergent protocol; racemic standard widely supplied
Asymmetric synthesis Stereoselective cyclopropanation Enantiospecificity

Stereochemical Requirement in HCV NS3/4A Protease Inhibitor Pharmacophore

The FDA-registered drug substance grazoprevir (anhydrous) contains a (1R,2R)-configured cyclopropane moiety as a defined stereochemical element in its macrocyclic structure [1]. The P2 cyclopropane fragment bearing this absolute configuration is critical for antiviral potency: in published structure-activity relationship (SAR) studies on related macrocyclic HCV NS3/4A protease inhibitors, inversion of the cyclopropane chiral centers to (1S,2S) resulted in >100-fold loss of enzyme inhibition (IC₅₀ shift from single-digit nanomolar to micromolar range) [2]. While these SAR data originate from close structural analogs, the (1R,2R) stereochemical requirement is conserved across the series.

Target Engagement
Class-level inference
≥100-fold IC₅₀ shift between (1R,2R) and (1S,2S) analogs
Supports stereochemical requirement for target binding studies
Extrapolated from close structural analogs in protease SAR
HCV protease inhibitor Grazoprevir Stereochemical pharmacophore

Diastereomeric Purity: trans vs. cis Configuration Stability

The trans-(1R,2R) configuration of the target compound is thermodynamically more stable than the cis diastereomer due to reduced steric strain between the 1,2-substituents. Thermal epimerization studies on 1,2-disubstituted cyclopropanes demonstrate that cis-to-trans isomerization occurs readily under mildly basic or thermal conditions, whereas the trans isomer remains configurationally stable [1]. Commercial suppliers list the cis-(1R,2S) analog (CAS 699-23-0) separately, and its procurement typically requires custom synthesis, indicating limited shelf-stability and handling challenges relative to the trans isomer.

Stability
Cross-study comparable
trans isomer stable; cis isomer susceptible to epimerization
Supports trans isomer selection for reaction robustness
Based on general 1,2-disubstituted cyclopropane behavior
Diastereomer stability Cyclopropane isomerization Thermodynamic control

Functional Group Orthogonality: Ethyl Ester vs. Carboxylic Acid in Multi-Step Synthesis

The ethyl ester of (1R,2R)-2-cyanocyclopropane-1-carboxylic acid (CAS 3999-56-2) offers distinct synthetic advantages over the free carboxylic acid (CAS 39891-82-2). The ester serves as a masked carboxylic acid, protecting the acid functionality during reactions that would otherwise be incompatible (e.g., nucleophilic additions to the nitrile, organometallic couplings). Selective deprotection can be achieved under mild conditions, whereas the free acid requires additional protection/deprotection steps. In the synthesis of grazoprevir, the ester intermediate allows orthogonal functionalization of the cyclopropane ring before final acid unveiling for macrocyclization [1].

Synthetic Efficiency
Supporting evidence
Ethyl ester reduces 1–2 synthetic steps vs. free acid
Supports synthetic step economy in multi-step routes
Representative sequence toward macrocyclic inhibitors
Protecting group strategy Ester vs. acid reactivity Multi-step synthesis

Validated Application Scenarios for Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate in Drug Discovery and Process Chemistry


Synthesis of Macrocyclic HCV NS3/4A Protease Inhibitors (Grazoprevir and Analogs)

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate is the direct precursor to the chiral cyclopropane P2 fragment found in FDA-approved grazoprevir [1]. The (1R,2R) stereochemistry is non-negotiable for target engagement; ordering this specific CAS ensures the starting material matches the stereochemical array of the clinical candidate, avoiding the need for chiral resolution of late-stage intermediates. The 97% purity specification from reputable suppliers is sufficient for direct use in multi-kilogram scale syntheses of advanced intermediates.

Construction of Stereodefined Cyclopropane Libraries for Fragment-Based Drug Discovery

The nitrile and ester functional groups embedded in a conformationally restricted cyclopropane scaffold offer orthogonal diversification handles. The ethyl ester can be hydrolyzed to the acid for amide coupling, while the nitrile can be reduced to the amine or converted to tetrazole bioisosteres. The (1R,2R) stereochemistry provides a defined three-dimensional vector set for fragment-growing strategies, and the compound's commercial availability at gram-to-kilogram scale supports library synthesis without in-house chiral separation .

Chiral Building Block for Asymmetric Synthesis Method Development

The compound serves as a benchmark substrate for evaluating new asymmetric cyclopropanation methodologies. The recent stereodivergent synthesis achieving up to 98% enantiospecificity for the (1R,2R) diastereomer [2] positions this building block as a high-value target for comparative catalyst screening. Researchers developing novel chiral catalysts can use this enantiopure compound as an authentic standard for chiral HPLC or SFC method validation.

Application
Selection Property
Validation Focus
HCV protease inhibitor intermediate synthesis
Enantiomer-controlled P2 cyclopropane fragment
Confirm (1R,2R) stereochemistry integrity
Stereodefined cyclopropane library construction
Orthogonal functional groups (ester, nitrile)
Enantiomeric purity for fragment elaboration
Asymmetric synthesis method development
Chiral benchmark standard
Chiral HPLC/SFC method validation
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